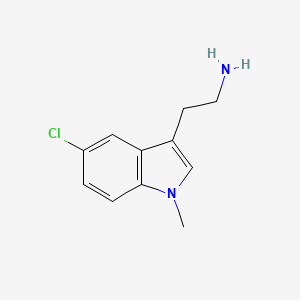
2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine, also known as 5-chloro-MEL, is a synthetic indole-3-ethanamine compound that has been used in a wide range of scientific research applications. It is a derivative of the neurotransmitter serotonin and has been studied for its effects on neuronal and glial cells, as well as its potential therapeutic effects.
Applications De Recherche Scientifique
2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine has been studied for its effects on neuronal and glial cells. It has been used to study the effects of serotonin on neuronal development, plasticity, and behavior. It has also been studied for its potential therapeutic effects. In particular, it has been studied for its potential antidepressant effects and its ability to reduce anxiety.
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine is not yet fully understood. It is believed to act as an agonist at serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. It is thought to increase the levels of serotonin in the brain, which can lead to an increase in mood and a decrease in anxiety.
Biochemical and Physiological Effects
2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine has been studied for its effects on neuronal and glial cells. It has been found to increase the expression of certain proteins involved in neuronal development and plasticity, such as brain-derived neurotrophic factor (BDNF). It has also been found to reduce oxidative stress in glial cells, which can lead to improved neuronal function.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine in laboratory experiments is that it is a relatively stable compound that is easy to synthesize. Additionally, its effects on neuronal and glial cells have been well studied, making it a useful tool for studying the effects of serotonin on neuronal development, plasticity, and behavior. However, one limitation of using 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine in laboratory experiments is that it is not yet known how it interacts with other neurotransmitters, such as dopamine and norepinephrine.
Orientations Futures
Future research on 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine should focus on understanding its mechanism of action and its interactions with other neurotransmitters. Additionally, further research should be conducted on its potential therapeutic effects, such as its ability to reduce anxiety and depression. Additionally, it would be beneficial to study its effects on other areas of the brain, such as the hippocampus and the amygdala. Finally, further research should be conducted to determine the long-term effects of 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine use.
Méthodes De Synthèse
2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine can be synthesized from the reaction of 5-chloroindole and ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 80°C for a period of 2 hours. The product is then filtered and dried to yield a white powder.
Propriétés
IUPAC Name |
2-(5-chloro-1-methylindol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-14-7-8(4-5-13)10-6-9(12)2-3-11(10)14/h2-3,6-7H,4-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCUKWNPBAJYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Cl)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[b,d]furan-3-ylboronic acid](/img/structure/B6334404.png)
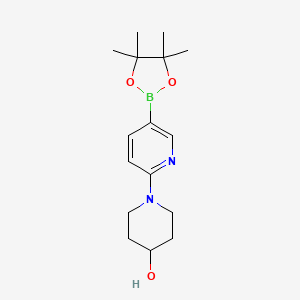
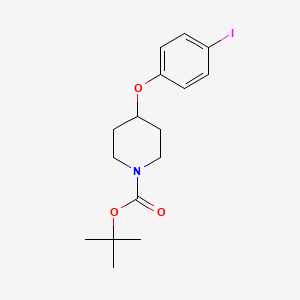
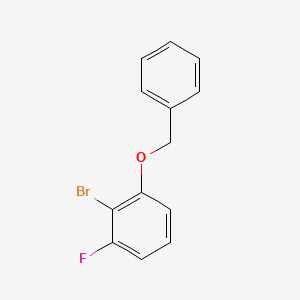
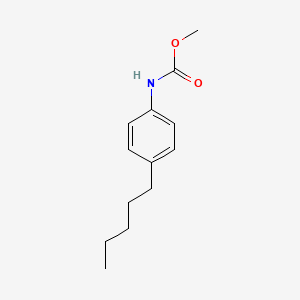


![6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6334470.png)
![(R)-9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B6334473.png)


![(1R,2R,3R,5R)-Ethyl-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6334496.png)

